(D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE)

PTH receptor binding Radioligand competition Receptor affinity

Choose (D-Trp12,Tyr34)-PTH (7-34) amide (bovine) for its unique D-Trp12 modification, which delivers a 12-fold increase in receptor-binding potency and a 13- to 27-fold increase in adenylate cyclase inhibition over generic PTH(7-34) fragments. This pure competitive antagonist (Ki=69 nM) is the only analog proven to completely block both cAMP synthesis and sodium-dependent phosphate transport, making it essential for dissecting PTH/PTHrP signaling. Stock is available for immediate dispatch.

Molecular Formula C6H12N4O
Molecular Weight 0
CAS No. 118102-98-0
Cat. No. B1167258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE)
CAS118102-98-0
Molecular FormulaC6H12N4O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (D-Trp12,Tyr34)-PTH (7-34) Amide (Bovine) (CAS 118102-98-0): Procurement-Relevant Specifications and Class Profile


(D-Trp12,Tyr34)-PTH (7-34) amide (bovine) [CAS 118102-98-0] is a synthetic 28-amino acid peptide analog of bovine parathyroid hormone (bPTH) truncated at the N-terminus (residues 7-34) and modified with a D-tryptophan substitution at position 12 and a tyrosine substitution at position 34, with a C-terminal amide cap [1][2]. It functions as a potent, competitive antagonist of the PTH/PTHrP receptor (PTH1R), exhibiting a binding affinity (Ki) of 69 nM in bovine renal cortical membranes and effectively blocking both cAMP synthesis and sodium-dependent phosphate transport (NaPiT) in renal epithelial cells [3].

Why (D-Trp12,Tyr34)-PTH (7-34) Amide (Bovine) Cannot Be Substituted by Generic PTH 7-34 Analogs or Unmodified Fragments


Generic substitution with unmodified bovine PTH(7-34) fragments or simpler PTH 7-34 analogs is not scientifically valid due to critical, quantifiable differences in receptor-binding affinity and functional antagonism conferred by the D-Trp12 substitution. The native [Tyr34]bPTH(7-34)NH2 backbone exhibits significantly weaker receptor avidity, requiring 10^3- to 10^4-fold higher concentrations to achieve maximal antagonism and failing to block NaPiT transport [1][2]. The incorporation of the hydrophobic, D-configured tryptophan at position 12 enhances helical conformation compatibility and receptor avidity, yielding a 12-fold increase in receptor-binding potency and a 13- to 27-fold increase in adenylate cyclase inhibition compared to the unsubstituted analog [3][4]. This structural modification transforms a partial, high-concentration-dependent inhibitor into a robust, multi-parameter antagonist suitable for rigorous experimental protocols.

Quantitative Differentiation of (D-Trp12,Tyr34)-PTH (7-34) Amide (Bovine): Evidence for Procurement and Selection


12-Fold Increased Potency in PTH Receptor Binding Compared to Unsubstituted [Tyr34]bPTH(7-34)NH2

The D-Trp12 substitution confers a substantial increase in receptor-binding avidity. In direct radioligand competition assays using [Nle8,18,[125I]iodo-Tyr34]-bPTH(1-34)NH2 as the tracer on bovine renal cortical membranes, (D-Trp12,Tyr34)-bPTH (7-34) amide exhibited a 12-fold increase in inhibitory potency compared to its unsubstituted counterpart, [Tyr34]bPTH(7-34)NH2 [1][2]. This enhancement is configurationally specific to the D-isomer and is attributed to increased hydrophobic interaction compatible with a helical secondary structure at this position [2][3].

PTH receptor binding Radioligand competition Receptor affinity

13- to 27-Fold Enhancement in Inhibition of PTH-Stimulated Adenylate Cyclase Activity

Functional antagonism at the level of second messenger generation was dramatically improved. In adenylate cyclase assays using renal and bone cell membranes stimulated with bPTH(1-34), (D-Trp12,Tyr34)-PTH (7-34) amide was 13- to 27-fold more potent than [Tyr34]bPTH(7-34)NH2 in inhibiting cAMP accumulation [1][2]. Schild analysis confirmed that the compound interacts with PTH receptors in a competitive, reversible manner [1][3].

cAMP signaling Adenylate cyclase inhibition Functional antagonism

Superior Functional Antagonism: Dual Blockade of cAMP and Phosphate Transport vs. Single-Parameter Inhibition

A critical functional distinction emerges in renal epithelial cells. While the unsubstituted [Tyr34]bPTH(7-34)NH2 abolished PTH- and PTHrP-induced stimulation of cAMP production, it failed to block the inhibition of sodium-dependent phosphate transport (NaPiT) caused by either peptide [1]. In contrast, (D-Trp12,Tyr34)-PTH (7-34) amide effectively antagonized both cAMP synthesis and NaPiT responses in opossum kidney (OK) cells [1]. This dual functional blockade, observed at concentrations ranging from 0.1-10 µM, demonstrates a broader and more complete antagonism of PTH/PTHrP physiological actions .

Phosphate transport Renal physiology PTHrP antagonism

Defined Competitive Antagonism with Quantified Ki Value of 69 nM in Bovine Renal Cortical Membranes

The compound's interaction with the PTH1 receptor is well-characterized as competitive and reversible, with a precisely determined inhibition constant (Ki) of 69 nM in bovine renal cortical membranes [1]. This quantitative parameter, derived from saturation binding experiments and Schild analysis, provides a reliable benchmark for experimental design and cross-study comparison. In contrast, many other PTH 7-34 analogs exhibit partial agonism, non-competitive behavior, or lack precise affinity quantification, limiting their utility in rigorous pharmacological studies [2].

Binding affinity Competitive antagonism Receptor pharmacology

Absence of Partial Agonism: Clean Antagonist Profile Compared to PTHrP(7-34)NH2

Unlike [D-Trp12]PTHrP(7-34)NH2, which retains residual partial agonistic properties (albeit markedly reduced compared to unsubstituted PTHrP(7-34)NH2), the bovine-derived (D-Trp12,Tyr34)-PTH (7-34) amide exhibits a clean antagonist profile with no detectable agonist activity in cAMP stimulation or phosphate transport assays when tested alone [1][2]. In opossum kidney cells, the compound alone did not influence either cAMP production or NaPiT, confirming its pure antagonist character [3]. This contrasts with PTHrP-based antagonists, which can complicate data interpretation due to their inherent partial agonism [1].

Partial agonism Antagonist purity PTHrP analogs

High-Impact Applications of (D-Trp12,Tyr34)-PTH (7-34) Amide (Bovine): From Renal Physiology to Bone Metabolism Research


Renal Epithelial Cell Studies: Dissecting PTH- and PTHrP-Mediated Phosphate Transport Regulation

Due to its ability to completely block both cAMP synthesis and sodium-dependent phosphate transport (NaPiT) in opossum kidney (OK) cells at concentrations of 0.1-10 µM, (D-Trp12,Tyr34)-PTH (7-34) amide is the antagonist of choice for studies dissecting the differential signaling pathways regulating renal phosphate handling by PTH and PTH-related protein (PTHrP) [1]. Unlike [Tyr34]bPTH(7-34)NH2, which fails to block NaPiT inhibition, this compound enables comprehensive investigation of both cAMP-dependent and cAMP-independent mechanisms of phosphate transport regulation [1].

In Vitro Receptor Binding and Competitive Displacement Assays in Bone and Kidney Tissues

With a precisely defined competitive binding affinity (Ki = 69 nM) and a 12-fold enhancement in receptor-binding potency over unsubstituted analogs, (D-Trp12,Tyr34)-PTH (7-34) amide is ideally suited for radioligand competition assays to characterize PTH1R receptor density, affinity states, and ligand-binding domains in both renal cortical and bone-derived membrane preparations [2][3]. The compound's pure competitive antagonist profile, confirmed by Schild analysis, ensures reliable calculation of receptor-binding parameters without the confounding influence of partial agonism [2].

Calcium and Bone Metabolism Research: Blocking PTH-Mediated Calcemic Responses

Given its validated antagonism of PTH-stimulated adenylate cyclase in bone cell assays (13- to 27-fold more potent than unsubstituted analogs) and its demonstrated ability to block PTH-mediated calcemic responses in animal models, this compound is a critical reagent for investigating the role of PTH/PTHrP signaling in bone resorption, calcium mobilization, and related metabolic pathways [2][4]. Its clean antagonist profile ensures that observed effects are directly attributable to receptor blockade, not residual agonist activity [4].

PTHrP Signaling Studies in Cancer and Hypercalcemia Models

The compound's demonstrated efficacy in blocking both PTH- and PTHrP-induced cAMP production and NaPiT inhibition in renal cells makes it a valuable tool for investigating the contribution of PTHrP to tumor-associated hypercalcemia and other PTHrP-mediated pathophysiological processes [1]. The ability to antagonize both ligands at the shared PTH1R receptor provides a unified approach to studying humoral hypercalcemia of malignancy and related disorders [1][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (D-TRP12,TYR34)-PTH (7-34) AMIDE (BOVINE)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.